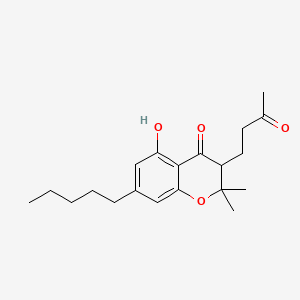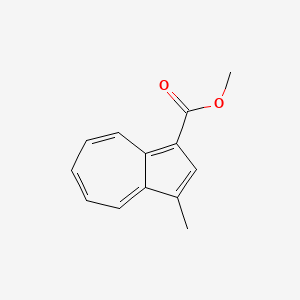![molecular formula C8H14O B14623845 (1S,8S)-9-oxabicyclo[6.1.0]nonane CAS No. 57378-33-3](/img/structure/B14623845.png)
(1S,8S)-9-oxabicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,8S)-9-oxabicyclo[610]nonane is a bicyclic organic compound featuring an oxygen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8S)-9-oxabicyclo[6.1.0]nonane typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions often include:
Catalysts: Transition metal catalysts like palladium or rhodium.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Elevated temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,8S)-9-oxabicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicyclo[6.1.0]nonanone.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxabicyclo[6.1.0]nonanone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated oxabicyclo[6.1.0]nonane derivatives.
Scientific Research Applications
(1S,8S)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (1S,8S)-9-oxabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(1S,8S)-bicyclo[6.1.0]nonane-9-carboxylic acid: Similar structure with a carboxylic acid functional group.
(1S,8S)-9-Thiabicyclo[6.1.0]nonane: Contains a sulfur atom instead of oxygen.
Uniqueness
(1S,8S)-9-oxabicyclo[6.1.0]nonane is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
57378-33-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,8S)-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
MELPJGOMEMRMPL-YUMQZZPRSA-N |
Isomeric SMILES |
C1CCC[C@H]2[C@@H](O2)CC1 |
Canonical SMILES |
C1CCCC2C(O2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


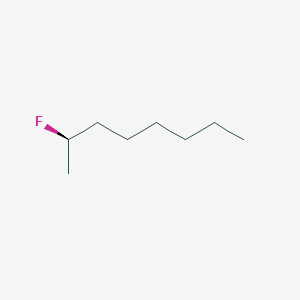
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
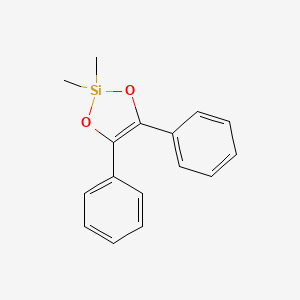

![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
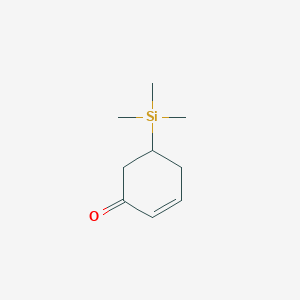
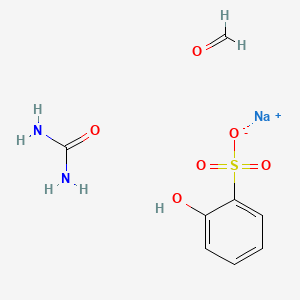
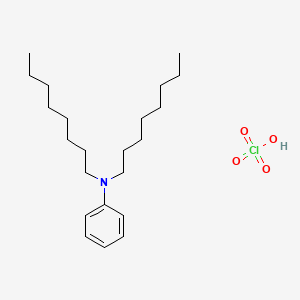
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
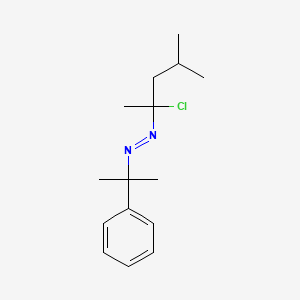
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
